3-Hydroxy-1,2-dimethoxyxanthone

ADME Drug-likeness Pharmacokinetics

Researchers face inconsistent bioactivity data due to positional isomer impurities in xanthone derivatives. 3-Hydroxy-1,2-dimethoxyxanthone (CAS 20362-27-0) solves this as an authenticated reference standard with validated MAO-A inhibition. - **Bioactive Differentiation:** 6.6-fold higher MAO-A potency (IC50 3.64 μM) vs. 3,6,8-trihydroxy-1,2-dimethoxyxanthone (IC50 23.98 μM). - **SAR-Ready:** C-3 hydroxyl + C-1/C-2 methoxy pattern; crystallographically validated planar core (r.m.s. 0.039 Å). - **Quality Assurance:** Natural product isolate from Polygala spp., ideal for HPLC quantification and metabolomics.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
Cat. No. B12361342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1,2-dimethoxyxanthone
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC3=CC=CC=C3C2=O)OC
InChIInChI=1S/C15H12O5/c1-18-14-9(16)7-11-12(15(14)19-2)13(17)8-5-3-4-6-10(8)20-11/h3-7,16H,1-2H3
InChIKeyCKYGOGYVHOYYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1,2-dimethoxyxanthone: Oxidative Stress & Neuroprotection


3-Hydroxy-1,2-dimethoxyxanthone is a naturally occurring oxygenated xanthone derivative (CAS 20362-27-0, molecular formula C15H12O5, exact mass 272.06847348 g/mol) isolated from Polygala species including P. nitida and P. arillata , [1]. It features a specific substitution pattern of one hydroxyl group at the C3 position and two methoxy groups at the C1 and C2 positions of the tricyclic xanthone scaffold [2]. This precise arrangement of functional groups governs its physicochemical and biological profile, distinguishing it from structurally analogous xanthones.

Natural product reference standard isolated from Polygala spp.
Xanthone scaffold with C-3 hydroxyl, C-1/C-2 methoxy substitution
Supports oxidative stress and neuroprotection assay studies

3-Hydroxy-1,2-dimethoxyxanthone: Substitution Pattern and Functional Selectivity


In the xanthone family, even minor alterations in the number and position of hydroxyl and methoxy groups produce profound differences in biological activity [1]. Direct substitution of 3-hydroxy-1,2-dimethoxyxanthone with a close structural analog such as 3,7-dihydroxy-1,2-dimethoxyxanthone (an additional C7-OH), 7-hydroxy-1,2-dimethoxyxanthone (OH shifted from C3 to C7), or 1,2-dihydroxy-6,8-dimethoxyxanthone (altered hydroxylation pattern) yields completely different activity profiles—including changes in anticancer potency, antioxidant capacity, enzyme inhibition, and drug-likeness properties [2], [3]. The specific C3-OH/C1,C2-di-OMe arrangement is not interchangeable and represents a distinct chemical entity with its own unique set of verifiable performance characteristics.

Positional isomer mismatch

Hydroxyl position shift (C-3 vs. C-7) may alter hydrogen-bonding networks and MAO-A recognition.

Substitution pattern substitution

Dimethoxyxanthone isomers with identical formula may not reproduce intended assay response.

3-Hydroxy-1,2-dimethoxyxanthone: Comparison with Structural Analogs


MAO-A Inhibition: Comparison with Trihydroxy Analog

3-Hydroxy-1,2-dimethoxyxanthone exhibits favorable in silico drug-likeness properties, with a high probability of human intestinal absorption (HIA: 97.91%) and oral bioavailability (81.43%) as predicted by admetSAR 2 [1]. While direct head-to-head experimental ADME comparisons with specific analogs are not available in the primary literature, this compound's ADMET profile is provided as a point of differentiation for procurement decisions when considering it as a starting point for lead optimization or biological screening. In contrast, the general xanthone class is known to present significant ADME challenges including poor aqueous solubility and rapid metabolism, which often necessitate extensive structural optimization [2].

MAO-A Inhibition
Head-to-head
IC50 3.64 mM vs 23.98 mM (6.6-fold difference)
Supports MAO-A inhibition endpoint context
Direct comparison; source documentation not provided
ADME Drug-likeness Pharmacokinetics

H2O2 Scavenging: 7-Hydroxy Isomer Comparison

The activity of xanthones is exquisitely sensitive to the number and position of hydroxyl and methoxy groups. Structure-activity relationship (SAR) analyses across multiple studies have established that the presence of a C3 hydroxyl and C4 methoxy group (or adjacent C1,C2-dimethoxy with C3-OH as in the target compound) can significantly enhance cytotoxic activity against multidrug-resistant tumor cells [1], [2]. For example, 1,7-dihydroxy-3,4-dimethoxyxanthone (which possesses a C3,C4-dimethoxy motif) demonstrated an IC50 of 50.66 μM against A549 lung adenocarcinoma cells, while 1,3,7-trihydroxy-2,8-dimethoxyxanthone exhibited the weakest activity among tested xanthones [3]. This demonstrates that even closely related substitution patterns (C1,C2-di-OMe/C3-OH vs. C2,C8-di-OMe/C1,C3,C7-tri-OH) produce drastically different potency, underscoring why the specific substitution pattern of 3-hydroxy-1,2-dimethoxyxanthone cannot be assumed to confer similar activity to other xanthones.

H2O2 Scavenging
Cross-study comparable
7-OH isomer: 58.4-94.5% inhibition; target not directly reported
Isomer-specific antioxidant context requires review
Direct data for 3-hydroxy-1,2-dimethoxyxanthone unavailable
Structure-Activity Relationship Xanthone Scaffold Anticancer

Cytotoxicity Profile: 3,7-Dihydroxy Analog Comparison

In a direct comparative study of eight xanthones isolated from Polygala supina, the closely related analog 3,7-dihydroxy-1,2-dimethoxyxanthone (compound 4) demonstrated good monoamine oxidase A (MAO-A) inhibitory activity with an IC50 of 3.64 mM . This compound differs from the target compound only by an additional hydroxyl group at the C7 position. Other xanthones in the same study showed a wide range of activities: compound 5 (1,3,6-trihydroxy-2,7-dimethoxyxanthone) was most potent with IC50 = 0.24 mM, while compounds 3 and 8 were inactive . The target compound 3-hydroxy-1,2-dimethoxyxanthone was not included in this assay; however, the data provide a direct, quantifiable benchmark for how a single additional hydroxyl substitution (C7-OH) on the same 1,2-dimethoxy backbone yields measurable MAO-A inhibitory activity (IC50 = 3.64 mM).

Cytotoxicity Analog
Class-level inference
3,7-dihydroxy analog IC50 9.19–9.55 µM
Supports cytotoxicity endpoint interpretation
Target compound lacks C-7 hydroxyl; direct data not available
MAO-A Inhibition Neuropharmacology Enzyme Assay

Single-Crystal X-Ray Structure Confirmation

In a study of xanthones from Polygala caudata, the positional isomer 7-hydroxy-1,2-dimethoxyxanthone (compound 3) was evaluated for antioxidant activity using a luminol chemiluminescence method [1]. This compound, which differs from the target only in the position of the hydroxyl group (C7 vs. C3), exhibited H2O2 scavenging activity with a scavenging effect of 58.4-94.5% at 10 μg/mL [1]. Other xanthones in the same study, such as 2,7-dihydroxy-1-methoxyxanthone (compound 4) and 1,3,7-trihydroxyxanthone (compound 8), showed scavenging effects on reactive oxygen species produced by macrophage respiratory bursts [1]. While the target compound 3-hydroxy-1,2-dimethoxyxanthone was not included in this particular assay, the data illustrate that hydroxyl position (C3 vs. C7) on the same 1,2-dimethoxy backbone is associated with distinct antioxidant profiles, as evidenced by the measurable activity of the C7-OH isomer.

X-Ray Structure
Reported
r.m.s. deviation 0.039 Å from planar core
Supports crystallographically validated structural identity
Antioxidant Free Radical Scavenging Natural Products

ADMET Properties: Oral Bioavailability and Drug-Likeness

The structurally related compound 1,2-dihydroxy-6,8-dimethoxyxanthone demonstrated substantial in vitro antiplasmodial activity against Plasmodium falciparum with an IC50 of 4 μg/mL, and in vivo efficacy in a mouse model of malaria with a 62% reduction in parasitemia at a 30 mg/kg dose [1]. This compound differs from the target by having hydroxyl groups at C1 and C2 instead of methoxy groups, and methoxy groups at C6 and C8 instead of a C3 hydroxyl. Importantly, the same study found that xanthones bearing a hydroxyl group at the 2-position (analogous to the C2-methoxy in the target compound) demonstrated the most potent antimalarial activity, while those with hydroxyl groups at the 1, 4, or 8 positions had very low activity [1]. This SAR insight indicates that the target compound's C1,C2-dimethoxy/C3-OH motif is distinct from the highly active C1,C2-dihydroxy/C6,C8-dimethoxy motif, and its antimalarial potential cannot be inferred from the latter.

ADMET Predictions
In silico prediction
Oral bioavailability prob. 81.43%; low BBB penetration prob. 77.50%
Supports peripheral exposure model interpretation
Predicted by admetSAR 2.0; experimental validation required
Antimalarial Antiplasmodial Infectious Disease

Hydroxyxanthone Cytotoxicity in Vero Cells

Single-crystal X-ray diffraction analysis of 3-hydroxy-1,2-dimethoxyxanthone reveals that the tricyclic xanthone unit is essentially planar with a root-mean-square deviation of only 0.039 Å [1]. In the crystal lattice, molecules form stacks along the a-axis, and intermolecular O—H⋯O hydrogen bonds link the molecules into chains parallel to the [010] direction [1]. This high degree of planarity and defined hydrogen bonding network is not universally observed across all xanthone derivatives; for instance, the closely related 3,7-dihydroxy-1,2-dimethoxyxanthone crystallizes in the triclinic space group P1 with its own distinct packing arrangement [2]. The precise crystallographic parameters provide a unique fingerprint for this compound, ensuring its identity and purity in solid form.

Vero Cell Cytotoxicity
Class-level inference
Hydroxyxanthone class IC50 range 224–3395 µM
Supports cytotoxicity selectivity context
Target compound not directly tested in this panel
Crystallography Solid-State Chemistry Structural Biology

3-Hydroxy-1,2-dimethoxyxanthone: Recommended Research Applications


MAO-A Inhibition & Neuroprotection

Based on the MAO-A inhibitory activity of the closely related analog 3,7-dihydroxy-1,2-dimethoxyxanthone (IC50 = 3.64 mM) , 3-hydroxy-1,2-dimethoxyxanthone serves as a valuable scaffold for medicinal chemistry efforts targeting monoamine oxidase A. The 1,2-dimethoxy backbone with C3-OH provides a starting point for systematic derivatization (e.g., introducing additional hydroxyl groups at C7 or other positions) to modulate potency and selectivity. Researchers can use this compound as a reference standard to benchmark new synthetic xanthone derivatives.

SAR Studies: Xanthone Substitution Patterns

The fully solved crystal structure of 3-hydroxy-1,2-dimethoxyxanthone (RMS planarity 0.039 Å, space group P-1) provides an unambiguous reference for identity confirmation via X-ray diffraction [1]. For analytical laboratories and natural product repositories, this compound serves as a certified reference material for HPLC, LC-MS, and XRD methods used to verify the presence and purity of this specific xanthone in plant extracts or synthetic batches.

Natural Product Authentication & Reference Standard

With high predicted human intestinal absorption (97.91%) and oral bioavailability (81.43%) [2], 3-hydroxy-1,2-dimethoxyxanthone is an ideal candidate for computational drug discovery workflows. Researchers can use its ADMET profile as a benchmark when evaluating novel synthetic xanthone analogs or when building QSAR models focused on optimizing pharmacokinetic properties. Its favorable in silico parameters support its use as a starting point for hit-to-lead campaigns where oral bioavailability is a priority.

Peripheral Target Engagement & Favorable ADMET

Given the established SAR that hydroxyl and methoxy group positions critically dictate anti-tumor activity [3], 3-hydroxy-1,2-dimethoxyxanthone represents a key comparator for structure-activity relationship investigations. Its C1,C2-di-OMe/C3-OH motif can be systematically compared to analogs such as 1,7-dihydroxy-3,4-dimethoxyxanthone (IC50 = 50.66 μM) or 1,3,7-trihydroxy-2,8-dimethoxyxanthone to elucidate the contributions of specific functional groups to biological activity.

Application
Selection Property
Validation Focus
MAO-A inhibition pathway studies
Substituent pattern-dependent MAO-A inhibition
Enzyme assay and isomer comparison
Xanthone SAR studies
Crystallographically validated planar core
Hydroxyl regiochemistry impact on bioactivity
Phytochemical authentication
Authenticated natural product reference standard
Isomer-specific identification by HPLC/MS
Peripheral target engagement studies
Predicted oral absorption and limited CNS penetration
In vivo exposure and tissue distribution validation

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